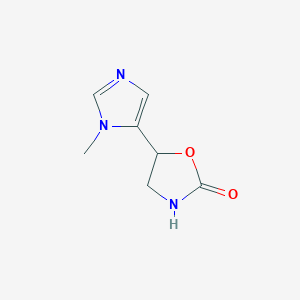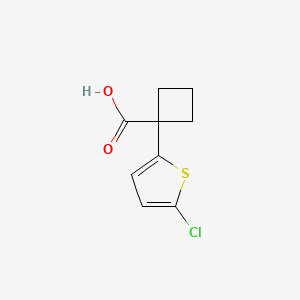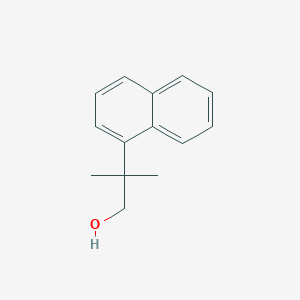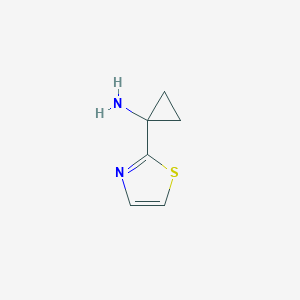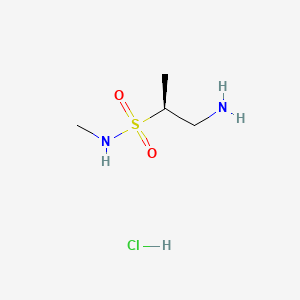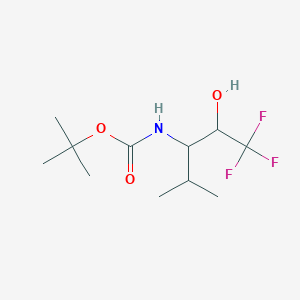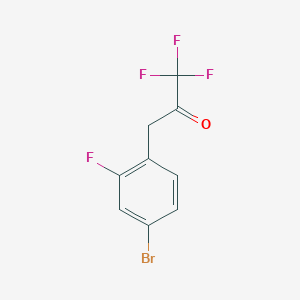![molecular formula C9H18ClNO B13591771 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride](/img/structure/B13591771.png)
1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride typically involves the reaction of a suitable azaspiro compound with methoxymethyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. Common bases used in this reaction include sodium hydride or potassium tert-butoxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The azaspiro ring can be reduced under hydrogenation conditions to yield a more saturated compound.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiolates can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated azaspiro compounds.
Substitution: Various substituted azaspiro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-6-azaspiro[2
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the design of bioactive compounds.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The methoxymethyl group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethyl)-6-azaspiro[2.5]octane: Lacks the hydrochloride group, which may affect its solubility and reactivity.
6-Azaspiro[2.5]octane: The absence of the methoxymethyl group results in different chemical properties and reactivity.
1-(Methoxymethyl)-6-azaspiro[2.5]octane-2-one:
Uniqueness: 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride is unique due to its combination of a spirocyclic structure and a methoxymethyl group, which provides distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in aqueous solutions, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C9H18ClNO |
|---|---|
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
2-(methoxymethyl)-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-7-8-6-9(8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H |
InChI-Schlüssel |
HHLHYYBAXUBAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CC12CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


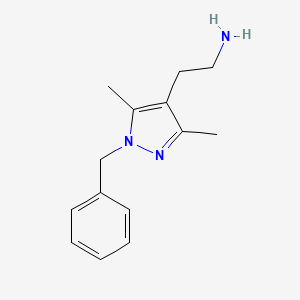

![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)

